molecular formula C16H15F3N4O B2763670 1-Phenyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea CAS No. 2415555-95-0

1-Phenyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea

Cat. No. B2763670
CAS RN: 2415555-95-0
M. Wt: 336.318
InChI Key: MKIHXKAHGXIDNE-UHFFFAOYSA-N
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Description

The compound “1-Phenyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea” is a complex organic molecule that contains several functional groups including a phenyl group, a trifluoromethyl group, a pyridinyl group, an azetidinyl group, and a urea group . These functional groups could potentially confer a wide range of chemical and biological properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the molecule. The azetidinyl group (a type of four-membered ring) could introduce strain into the molecule, also affecting its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group could increase its lipophilicity, while the presence of a urea group could allow for hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s intended to be a drug, it might interact with specific proteins or enzymes in the body. Without more information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for this compound would depend on its intended use or biological activity. It could potentially be further optimized or modified to improve its properties or activity .

properties

IUPAC Name

1-phenyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)11-6-7-20-14(8-11)23-9-13(10-23)22-15(24)21-12-4-2-1-3-5-12/h1-8,13H,9-10H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHXKAHGXIDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea

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